molecular formula C14H20N2O B1493237 (6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2097985-60-7

(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol

Cat. No. B1493237
CAS RN: 2097985-60-7
M. Wt: 232.32 g/mol
InChI Key: QUJPRVLYODZQPN-UHFFFAOYSA-N
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Description

(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol, also known as 6-APA, is a synthetic compound that has been widely used in the scientific research field. 6-APA is a carbon-based molecule with a spirocyclic structure, composed of an alkyl chain, an amino group, and a phenyl group. It has been used in a variety of applications, including drug synthesis, organic synthesis, and biochemistry.

Scientific Research Applications

Synthetic Applications

One of the primary applications of this compound is in the field of synthetic chemistry, where it serves as a precursor or an intermediate for the synthesis of complex organic molecules. For instance, the rearrangement of spirocyclic epoxides into 2-azabicyclo[3.1.0]hexanes demonstrates the utility of related structures in accessing novel substituted bicyclic compounds with potential biological activity (Adamovskyi et al., 2014). Additionally, the In(OTf)3-catalyzed aza-Piancatelli rearrangement illustrates the transformation of furan-2-yl(phenyl)methanol derivatives into benzo[b][1,4]thiazine and oxazine derivatives, showcasing the compound's role in synthesizing heterocyclic compounds with potential pharmacological properties (Reddy et al., 2012).

Material Science and Catalysis

In material science, the compound has been implicated in the synthesis of innovative materials. For example, the generation of novel organically templated zinc phosphites/phosphates through in situ methylation transformations highlights its utility in creating materials with unique structural properties (Wang et al., 2013). Similarly, the development of μ-chlorido-bridged dimanganese(II) complexes from related structures underscores its application in catalysis, particularly in the oxidative transformation of alcohols to ketones, showcasing the compound's role in facilitating environmentally friendly catalytic processes (Alexandru et al., 2014).

Chemical Diversity and Drug Discovery

The compound's versatility is further evident in its contribution to drug discovery and the synthesis of bioactive molecules. For instance, the palladium-catalyzed C-H halogenation methods using related compounds underscore the strategic introduction of halogen atoms into aromatic systems, enabling the creation of highly diverse and complex molecular architectures with potential therapeutic applications (Sun et al., 2014).

properties

IUPAC Name

[6-(4-aminophenyl)-6-azaspiro[3.4]octan-8-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c15-12-2-4-13(5-3-12)16-8-11(9-17)14(10-16)6-1-7-14/h2-5,11,17H,1,6-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJPRVLYODZQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2CO)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol
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(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol
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(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol
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(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol
Reactant of Route 6
(6-(4-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol

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